1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
Overview
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the phenothiazine core: Starting with 2-chloroaniline and sulfur, the phenothiazine core can be synthesized through a cyclization reaction.
Introduction of the ethanone group: The phenothiazine core can be reacted with chloroacetyl chloride to introduce the ethanone group.
Attachment of the triazole ring: The final step involves the reaction of the intermediate with 1,2,4-triazole-3-thiol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone would depend on its specific application. In a pharmacological context, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The phenothiazine core is known to interact with dopamine receptors, while the triazole ring may confer additional binding properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.
Trifluoperazine: Another phenothiazine derivative used as an antipsychotic.
Thiothixene: A thioxanthene derivative with structural similarities to phenothiazines.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is unique due to the presence of both the phenothiazine and triazole moieties, which may confer distinct pharmacological and chemical properties compared to other phenothiazine derivatives.
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-10-5-6-14-12(7-10)21(11-3-1-2-4-13(11)24-14)15(22)8-23-16-18-9-19-20-16/h1-7,9H,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVLSSRHZFJHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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